4-chloro-3-(methoxycarbonyl)benzoic acid 4-chloro-3-(methoxycarbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 41684-06-4
VCID: VC11605446
InChI: InChI=1S/C9H7ClO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H7ClO4
Molecular Weight: 214.60 g/mol

4-chloro-3-(methoxycarbonyl)benzoic acid

CAS No.: 41684-06-4

Cat. No.: VC11605446

Molecular Formula: C9H7ClO4

Molecular Weight: 214.60 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-chloro-3-(methoxycarbonyl)benzoic acid - 41684-06-4

Specification

CAS No. 41684-06-4
Molecular Formula C9H7ClO4
Molecular Weight 214.60 g/mol
IUPAC Name 4-chloro-3-methoxycarbonylbenzoic acid
Standard InChI InChI=1S/C9H7ClO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Standard InChI Key WXVJDWMXAVMQPO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC(=C1)C(=O)O)Cl

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 4-chloro-3-(methoxycarbonyl)benzoic acid, reflecting its substitution pattern on the benzene ring. The carboxylic acid group (-COOH) occupies position 1, while the chlorine atom and methoxycarbonyl group are located at positions 4 and 3, respectively. The molecular formula is C₉H₇ClO₄, with a molecular weight of 214.60 g/mol.

Structural Features

The benzene ring’s electronic environment is influenced by the electron-withdrawing chlorine and methoxycarbonyl groups. The chlorine atom induces a meta-directing effect, while the ester group contributes to resonance stabilization. X-ray crystallographic studies of analogous compounds, such as 4-(methoxycarbonyl)benzoic acid, reveal planar arrangements of the carboxylic acid and ester groups, facilitating hydrogen-bonded dimer formation via O-H···O interactions . In the chloro-substituted derivative, the chlorine atom’s steric and electronic effects may slightly distort this planar geometry, altering packing efficiency in the solid state .

Synthesis and Manufacturing

The synthesis of 4-chloro-3-(methoxycarbonyl)benzoic acid involves sequential functionalization of the benzene ring, typically starting from pre-substituted benzoic acid derivatives.

Chlorination Strategies

StepReagents/ConditionsYieldPurity
ChlorinationCl₂, dibenzoyl peroxide, 70°C78%95%
EsterificationOxalyl chloride, MeOH, DMF88%99.4%

Physical and Chemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 g/L at 25°C) but is soluble in polar aprotic solvents like DMSO and DMF. Stability studies under ambient conditions indicate no decomposition over 6 months when stored in sealed containers at room temperature .

Applications in Pharmaceutical Chemistry

Role in Drug Design

Benzoic acid derivatives are pivotal in medicinal chemistry due to their bioavailability and ease of functionalization. In a study of MDM2 inhibitors, carboxylic acid-containing compounds demonstrated potent antitumor activity by stabilizing p53 . The chloro and methoxycarbonyl groups in 4-chloro-3-(methoxycarbonyl)benzoic acid could enhance binding affinity to hydrophobic protein pockets while improving metabolic stability .

Case Study: Anticancer Agents

Compound 60 from MDM2 inhibitor research shares structural motifs with 4-chloro-3-(methoxycarbonyl)benzoic acid, including a benzoic acid core and electron-withdrawing substituents . This compound achieved 100% tumor regression in murine models, underscoring the therapeutic potential of strategically substituted benzoic acids .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator